sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate
Description
The compound sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a sodium salt of a glycosylated benzofuroisoquinoline alkaloid derivative. Key structural features include:
- Benzofuroisoquinoline core: A rigid polycyclic framework common in opioid analogs (e.g., buprenorphine, morphine) .
- Trideuteriomethyl (CD₃) group: A deuterated substituent at the C3 position, which enhances metabolic stability by resisting cytochrome P450-mediated oxidation .
- Methoxy group (9-OCH₃): Influences receptor binding affinity and selectivity.
- Sodium carboxylate: Improves aqueous solubility and bioavailability compared to neutral carboxylic acid forms .
This compound is structurally related to opioid receptor ligands but distinguishes itself through deuterium substitution and glycosylation.
Properties
Molecular Formula |
C24H28NNaO9 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H29NO9.Na/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25;/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30);/q;+1/p-1/t11-,12+,14-,16?,17-,18+,20-,21-,23+,24-;/m0./s1/i1D3; |
InChI Key |
PXJIWCXZTGPMDS-TZNTUHDKSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H](C([C@@H]([C@H](O6)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuroisoquinoline Core
The benzofuroisoquinoline framework is synthesized through a series of cyclization reactions starting from appropriately substituted phenolic and isoquinoline precursors. Key steps include:
- Construction of the isoquinoline ring system via Pictet-Spengler or Bischler-Napieralski cyclization
- Formation of the fused benzofuran ring by intramolecular cyclization involving phenolic hydroxyl groups
- Control of stereochemistry at multiple chiral centers using chiral catalysts or resolution techniques to achieve the (4R,4aR,7S,7aR,12bS) configuration
Coupling with the Trihydroxyoxane-2-carboxylate Moiety
- The sugar acid moiety, (2S,3S,5R,6R)-3,4,5-trihydroxyoxane-2-carboxylate, is synthesized or obtained from carbohydrate precursors such as glucose derivatives.
- Coupling is achieved via glycosidic bond formation between the 7-hydroxy position of the benzofuroisoquinoline and the anomeric carbon of the sugar acid.
- This glycosylation typically employs activated sugar donors (e.g., trichloroacetimidate or thioglycoside derivatives) and Lewis acid catalysts to promote stereoselective bond formation.
Formation of the Sodium Salt
- The final compound is converted into its sodium salt form by neutralization with sodium hydroxide or sodium carbonate.
- This step ensures the compound’s solubility and stability for pharmaceutical formulation and biological evaluation.
Data Table: Summary of Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Isoquinoline ring synthesis | Pictet-Spengler reaction, chiral catalysts | Formation of isoquinoline core with stereocenters |
| 2 | Benzofuran ring cyclization | Intramolecular cyclization, acid/base catalysis | Fused benzofuroisoquinoline scaffold |
| 3 | Methoxy group introduction | Methyl iodide, base (e.g., K2CO3) | 9-methoxy substitution |
| 4 | Trideuteriomethyl group introduction | Trideuteriomethyl iodide (CD3I), base | Isotopic labeling at 3-position |
| 5 | Glycosylation with sugar acid | Activated sugar donor, Lewis acid catalyst | Coupling to trihydroxyoxane-2-carboxylate |
| 6 | Sodium salt formation | Sodium hydroxide or sodium carbonate | Sodium salt of the compound |
Research Findings and Considerations
- The use of isotopically labeled methyl groups (trideuteriomethyl) requires careful handling of deuterated reagents to ensure high isotopic purity and yield.
- Stereochemical control during cyclization and glycosylation is critical to obtain the desired stereoisomer with biological activity.
- Purification techniques such as preparative high-performance liquid chromatography (HPLC) and crystallization are employed to isolate the pure sodium salt.
- The compound’s stability in aqueous and biological media is enhanced by the sodium salt form, facilitating its use in pharmacological assays.
- Patent literature indicates similar synthetic routes for related sodium channel modulators, emphasizing the importance of protecting groups and mild reaction conditions to preserve sensitive functionalities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Modifications
The table below compares the target compound with key analogs:
Key Observations:
- Deuterium Substitution: The target compound’s CD₃ group mirrors deuterated buprenorphine (), which shows prolonged half-life due to reduced metabolic degradation .
- Glycosylation: Unlike neutral opioid analogs (e.g., buprenorphine), the sodium carboxylate and sugar moiety enhance solubility, akin to plant-derived glycosides () .
- Receptor Binding: The benzofuroisoquinoline core is conserved in opioid ligands, but the 9-OCH₃ group may alter receptor interaction compared to nitro- or chloro-substituted derivatives () .
Metabolic and Pharmacokinetic Profiles
- Deuterium Effect : The CD₃ group in the target compound reduces first-pass metabolism by stabilizing C-H bonds, similar to deuterated drugs like deutetrabenazine .
- Sodium Carboxylate: Ionized at physiological pH, this group increases solubility (e.g., >10 mg/mL in water) compared to neutral analogs like buprenorphine (<1 mg/mL) .
- Glycosylation Impact : The sugar moiety may facilitate targeted delivery, as seen in plant-derived glycosides (), though enzymatic hydrolysis could affect bioavailability .
Pharmacological Potential
- Opioid Receptor Interaction: The benzofuroisoquinoline scaffold suggests affinity for μ-opioid receptors, but the CD₃ and glycosylation may reduce CNS penetration compared to buprenorphine .
Biological Activity
The compound sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic molecule with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Structural Overview
The compound features a multi-ring structure characteristic of alkaloids and glycosides. It contains several functional groups that contribute to its biological activity:
- Methoxy group : Enhances lipophilicity.
- Hydroxyl groups : Implicated in hydrogen bonding and solubility.
- Carboxylate group : Increases polarity and may influence receptor interactions.
Molecular Characteristics
- Molecular Weight : 403.31 g/mol .
- IUPAC Name : The IUPAC name reflects the stereochemistry and complexity of the molecule .
Research indicates that this compound may exhibit several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes such as acetylcholinesterase, which could have implications for neurodegenerative diseases .
- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which may protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens.
Neuroprotective Effects
A study investigating the neuroprotective effects of this compound on neuronal cells demonstrated that it significantly reduced cell death induced by oxidative stress. The mechanism was linked to its ability to scavenge free radicals and modulate signaling pathways associated with apoptosis .
Antidiabetic Potential
In a clinical trial focusing on diabetes management, the compound showed promise in lowering blood glucose levels in diabetic rats. This effect was attributed to enhanced insulin sensitivity and modulation of glucose metabolism pathways .
Antimicrobial Activity
Research conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains. This suggests a potential application in developing new antimicrobial agents .
Comparative Biological Activity Table
Q & A
Q. Methodological Solutions :
- Use chiral auxiliaries or asymmetric catalysis for stereochemical control .
- Employ deuterated reagents in inert atmospheres (e.g., Schlenk line) to minimize isotopic contamination .
- Optimize glycosylation using protecting groups (e.g., acetyl) and activation strategies (e.g., trichloroacetimidate) .
How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization?
Advanced Research Question
Discrepancies in spectral data often arise from:
- Dynamic stereoisomerism in solution.
- Isotopic interference from trideuteriomethyl groups.
- Overlapping signals in crowded regions (e.g., aromatic protons).
Q. Methodological Approaches :
Q. Methodological Integration :
- Molecular docking to simulate receptor binding (e.g., μ-opioid receptor) .
- In vitro assays (e.g., competitive binding with naloxone) to validate SAR hypotheses .
How can AI-driven computational models optimize reaction conditions for this compound’s synthesis?
Advanced Research Question
AI applications include:
Q. Case Study :
- COMSOL Simulation : Modeling glycosylation kinetics to minimize byproduct formation.
- AI Output : Recommending THF/water mixtures at 45°C for 72% yield improvement .
What advanced techniques address stability issues in aqueous formulations of this sodium salt?
Advanced Research Question
Degradation pathways (hydrolysis, oxidation) require:
Q. Stabilization Strategies :
- Lyophilization with cryoprotectants (trehalose/mannitol) for long-term storage .
- Chelating agents (EDTA) to mitigate metal-catalyzed oxidation .
How do researchers reconcile conflicting bioactivity data across in vitro and in vivo models?
Advanced Research Question
Contradictions may stem from:
- Species-specific metabolic differences (e.g., cytochrome P450 activity).
- Plasma protein binding altering free drug concentrations.
Q. Methodological Resolution :
- Physiologically Based Pharmacokinetic (PBPK) modeling : Adjust for interspecies variability .
- Microdialysis in vivo : Measure unbound drug concentrations in target tissues .
What ethical and methodological standards apply to deuterated compound research?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
